2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Description
2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, or 2-DCP-4M-6,7-dihydro-5H-cyclopenta[d]pyrimidine, is a synthetic compound that has been used in scientific research for a variety of purposes. Its structure consists of an aromatic ring with two chlorine atoms attached to it, a sulfur atom, and a methyl and pyrimidine group. Its synthesis is relatively straightforward and its properties have been studied in detail. In
Scientific Research Applications
Thymidylate Synthase Inhibition
Thymidylate synthase is a key enzyme in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair. Inhibiting this enzyme can disrupt DNA synthesis, making it a target for anticancer and antibacterial drugs. Compounds related to the query chemical have been synthesized as potential inhibitors of TS. These compounds have shown varying degrees of potency against human TS, with some analogs demonstrating significant inhibitory activity, suggesting their potential use as antitumor agents (Gangjee et al., 1996). The study highlights the role of different substituents in enhancing the compounds' inhibitory effects, indicating the importance of structural optimization in drug development.
Antibacterial Activity
The search for new antibacterial agents is critical due to the rising resistance to existing antibiotics. Compounds within the same class as the query chemical have been explored for their antibacterial properties. Novel synthetic pathways have been developed to create heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing a wide spectrum of biological activities including antibacterial effects. These studies emphasize the potential of such compounds in developing new antibacterial drugs that could address the challenge of antibiotic resistance (Bassyouni & Fathalla, 2013).
Structural and Molecular Analysis
Understanding the structural aspects and molecular interactions of these compounds is crucial for their optimization as therapeutic agents. Research has delved into the crystal structures of related compounds, providing insights into their molecular conformations and potential interactions with biological targets. Such studies are fundamental in guiding the design and synthesis of more effective and selective inhibitors (Balasubramani et al., 2007).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2S/c1-8-10-3-2-4-12(10)18-14(17-8)19-13-6-5-9(15)7-11(13)16/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMKPHPOYVTAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
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